silane CAS No. 84029-11-8](/img/structure/B14413299.png)
[1-(Butylsulfanyl)prop-2-en-1-yl](trimethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Butylsulfanyl)prop-2-en-1-ylsilane: is an organosilicon compound characterized by the presence of a butylsulfanyl group attached to a prop-2-en-1-yl chain, which is further bonded to a trimethylsilane group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Butylsulfanyl)prop-2-en-1-ylsilane typically involves the reaction of allyltrimethylsilane with butylthiol in the presence of a suitable catalyst. The reaction conditions often include:
Catalyst: A base such as sodium hydride or potassium tert-butoxide.
Solvent: An aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring safe handling of reagents and products.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The butylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The double bond in the prop-2-en-1-yl chain can be reduced to form the corresponding saturated compound.
Substitution: The trimethylsilane group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable base.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding saturated silane.
Substitution: Formation of various substituted silanes depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
Catalysis: Used as a precursor in the synthesis of catalysts for organic transformations.
Material Science: Incorporated into polymers to enhance their properties, such as thermal stability and hydrophobicity.
Biology and Medicine:
Drug Delivery: Potential use in the development of drug delivery systems due to its ability to modify surface properties of nanoparticles.
Bioconjugation: Utilized in the synthesis of bioconjugates for targeted drug delivery and imaging.
Industry:
Coatings: Applied in the formulation of coatings to improve adhesion and durability.
Electronics: Used in the production of silicon-based materials for electronic devices.
Mécanisme D'action
The mechanism of action of 1-(Butylsulfanyl)prop-2-en-1-ylsilane largely depends on its application. In catalysis, it acts as a ligand or a precursor to active catalytic species. In drug delivery, it modifies the surface properties of nanoparticles, enhancing their interaction with biological targets. The molecular targets and pathways involved vary based on the specific application and the functional groups present in the compound.
Comparaison Avec Des Composés Similaires
- 1-(Butylsulfanyl)prop-2-en-1-ylsilane
- 1-(Butylsulfanyl)prop-2-en-1-ylsilane
- 1-(Butylsulfanyl)prop-2-en-1-ylsilane
Comparison:
- Structural Differences: The primary difference lies in the substituents attached to the silicon atom. These variations can significantly impact the compound’s reactivity and applications.
- Reactivity: The presence of different substituents can alter the compound’s reactivity towards oxidation, reduction, and substitution reactions.
- Applications: While similar compounds may share some applications, the unique combination of the butylsulfanyl group and the trimethylsilane group in 1-(Butylsulfanyl)prop-2-en-1-ylsilane) provides distinct advantages in specific applications, such as enhanced stability and specific interactions in catalysis and material science.
Propriétés
Numéro CAS |
84029-11-8 |
|---|---|
Formule moléculaire |
C10H22SSi |
Poids moléculaire |
202.43 g/mol |
Nom IUPAC |
1-butylsulfanylprop-2-enyl(trimethyl)silane |
InChI |
InChI=1S/C10H22SSi/c1-6-8-9-11-10(7-2)12(3,4)5/h7,10H,2,6,8-9H2,1,3-5H3 |
Clé InChI |
VJTZMHOPCHCPBP-UHFFFAOYSA-N |
SMILES canonique |
CCCCSC(C=C)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


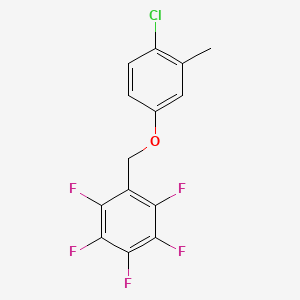


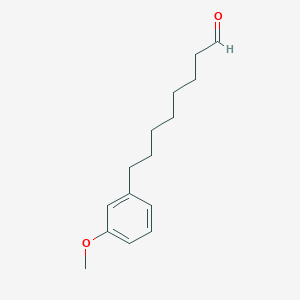
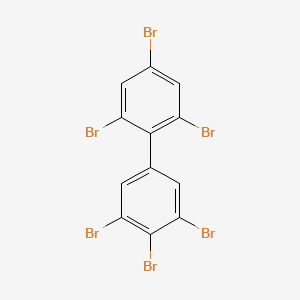
![8-(Prop-2-en-1-yl)-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14413243.png)
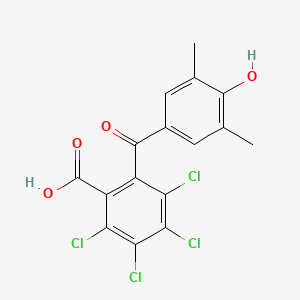
![7-Methoxy-1-methyl-3-methylidene-1-azaspiro[4.5]dec-6-ene](/img/structure/B14413258.png)
![(E)-1-(4-Methylphenyl)-2-{3-[(Z)-(4-methylphenyl)-ONN-azoxy]phenyl}diazene](/img/structure/B14413264.png)


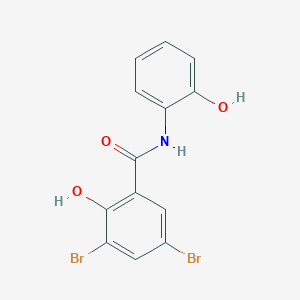
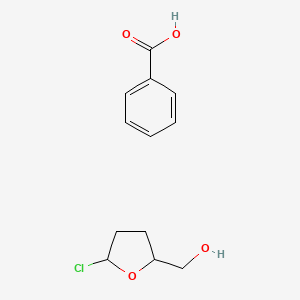
![Phenol, 5-(dimethylamino)-2-[[(4-nitrophenyl)imino]methyl]-](/img/structure/B14413301.png)
